Glycoluril-formaldehyde

Wood adhesives Formaldehyde scavenging Particleboard

Glycoluril-formaldehyde (CAS 36833-16-6) is a thermosetting amino resin formed by the condensation of glycoluril (tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione) with formaldehyde. It belongs to the aminoplast family alongside melamine-formaldehyde (MF), urea-formaldehyde (UF), and benzoguanamine-formaldehyde resins, but is distinguished by its bicyclic bisurea scaffold, which imparts a fundamentally different crosslinking mechanism and end-use performance profile.

Molecular Formula C5H8N4O3
Molecular Weight 172.14 g/mol
CAS No. 36833-16-6
Cat. No. B14462600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycoluril-formaldehyde
CAS36833-16-6
Molecular FormulaC5H8N4O3
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESC=O.C12C(NC(=O)N1)NC(=O)N2
InChIInChI=1S/C4H6N4O2.CH2O/c9-3-5-1-2(7-3)8-4(10)6-1;1-2/h1-2H,(H2,5,7,9)(H2,6,8,10);1H2
InChIKeyNGFUWANGZFFYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycoluril-Formaldehyde (CAS 36833-16-6) – Procurement-Relevant Baseline for Crosslinking Amino Resins


Glycoluril-formaldehyde (CAS 36833-16-6) is a thermosetting amino resin formed by the condensation of glycoluril (tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione) with formaldehyde. It belongs to the aminoplast family alongside melamine-formaldehyde (MF), urea-formaldehyde (UF), and benzoguanamine-formaldehyde resins, but is distinguished by its bicyclic bisurea scaffold, which imparts a fundamentally different crosslinking mechanism and end-use performance profile [1]. Commercially, glycoluril-formaldehyde resins are available as both unalkylated (e.g., CYMEL® 1172) and highly butylated (e.g., CYMEL® 1170) grades, enabling use in waterborne and solventborne coating systems, high-solids industrial finishes, and polymer-modified construction materials .

Why Generic Substitution of Glycoluril-Formaldehyde (CAS 36833-16-6) Fails: The Formaldehyde-Splitting Problem


Aminoplast crosslinkers are often treated as interchangeable in procurement, but glycoluril-formaldehyde resins occupy a distinct mechanistic niche that prevents simple drop-in replacement. Unlike urea-, melamine-, and benzoguanamine-formaldehyde resins, glycoluril-formaldehyde does not undergo the formaldehyde splitting (de-methylolation) step during thermal curing to generate the active aminoplast species [1]. This means glycoluril-based coatings do not release free formaldehyde as a cure by-product, avoiding both amine poisoning of the catalyst and volatile organic compound (VOC) emissions. Consequently, a formulation designed for glycoluril-formaldehyde cannot be substituted with a melamine or benzoguanamine resin without re-engineering the catalyst package and accepting higher formaldehyde emissions, as shown by the 40% emission reduction achievable with glycoluril modification of UF wood binders [2].

Quantitative Differentiation of Glycoluril-Formaldehyde (CAS 36833-16-6) Against Closest Analogs


Formaldehyde Emission Reduction in Wood Composite Binders: Glycoluril-Modified UF vs. Unmodified UF

Modification of urea-formaldehyde (UF) resin with 2 wt.% glycoluril reduces formaldehyde emission from particleboard by 40% compared to unmodified UF resin, without compromising physical-mechanical properties of the board [1].

Wood adhesives Formaldehyde scavenging Particleboard

Compressive Strength Enhancement in Cement Mortar: Glycoluril-Formaldehyde Polymer-Modified vs. Control

Addition of 3% glycoluril-formaldehyde polymer to cement mortar increases compressive strength by 21% at 7 days, 20% at 14 days, and 25% at 28 days compared to unmodified control specimens, as demonstrated in standardized cube compression tests [1].

Polymer-modified concrete Cement admixtures Compressive strength

Absence of Formaldehyde Splitting Step: Glycoluril-Formaldehyde vs. Urea, Melamine, and Benzoguanamine Resins

Glycoluril-formaldehyde crosslinking resins do not go through the formaldehyde splitting (de-methylolation) step that is common to urea, melamine, and benzoguanamine formaldehyde resins during the formation of the aminoplast network [1]. As a result, no free formaldehyde is liberated during the curing cycle, which prevents amine poisoning of the acid catalyst and enables the formation of high-molecular-weight films that would otherwise be unattainable.

Aminoplast curing mechanism Formaldehyde release Catalyst compatibility

Free Formaldehyde Content in Commercial Glycoluril Resin (CYMEL® 1170) vs. Typical Melamine-Formaldehyde Resin

Commercial highly butylated glycoluril-formaldehyde resin (CYMEL® 1170) exhibits a free formaldehyde content of max. 0.5% by weight (sulfite method) , whereas a representative concentrated melamine-formaldehyde resin product shows a free formaldehyde content of 0.6–1.2 wt.% , indicating a 17% to 58% reduction in residual monomer formaldehyde.

Industrial coatings Crosslinker purity Free formaldehyde

Procurement-Relevant Application Scenarios for Glycoluril-Formaldehyde (CAS 36833-16-6)


Low-Formaldehyde Wood Composite Adhesives

Glycoluril-formaldehyde serves as a formaldehyde-scavenging modifier for urea-formaldehyde wood binders, delivering a 40% reduction in particleboard formaldehyde emission at only 2 wt.% loading [1]. This enables manufacturers to meet E0/E1 emission standards without switching to more expensive melamine-urea-formaldehyde (MUF) or phenol-formaldehyde systems.

High-Strength Polymer-Modified Cement Mortars

Incorporation of 3% glycoluril-formaldehyde polymer into cement mortar yields a 25% increase in 28-day compressive strength over unmodified mortar [2]. This makes it a candidate for repair mortars, high-performance grouts, and precast concrete elements where strength enhancement without increasing cement content is desirable.

Formaldehyde-Free-Cure High-Solids Industrial Coatings

Because glycoluril-formaldehyde crosslinkers do not undergo the formaldehyde splitting step during curing [3], they are uniquely suited for high-solids epoxy coating formulations requiring acid catalysts, where melamine or benzoguanamine resins would liberate formaldehyde, poison the catalyst, and degrade film properties. This is critical for food-can overprint varnishes and automotive primers.

Low-VOC Crosslinker Selection for Regulatory Compliance

Commercial glycoluril-formaldehyde resin CYMEL® 1170 offers a free formaldehyde content of ≤0.5%, representing a 17–58% reduction compared to typical concentrated melamine-formaldehyde resins (0.6–1.2%) . This supports formulators in meeting stringent workplace exposure limits and finished-article emission standards.

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